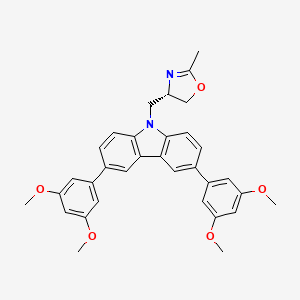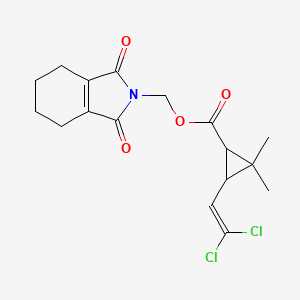
(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of a tetrahydroisoindole ring and a dichloroethenyl-substituted cyclopropane carboxylate, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydroisoindole ring followed by the introduction of the dichloroethenyl group and the cyclopropane carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its effects on biological systems, including its potential as a bioactive molecule with therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate is explored, particularly for its ability to interact with specific molecular targets and pathways.
Industry
In industry, this compound may be used in the development of new materials, agrochemicals, and other products that benefit from its unique chemical properties.
作用機序
The mechanism of action of (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydroisoindole derivatives and dichloroethenyl-substituted cyclopropane carboxylates. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications.
Uniqueness
The uniqueness of (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
102407-97-6 |
|---|---|
分子式 |
C17H19Cl2NO4 |
分子量 |
372.2 g/mol |
IUPAC名 |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H19Cl2NO4/c1-17(2)11(7-12(18)19)13(17)16(23)24-8-20-14(21)9-5-3-4-6-10(9)15(20)22/h7,11,13H,3-6,8H2,1-2H3 |
InChIキー |
ZIIQLWFNWGENGL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)


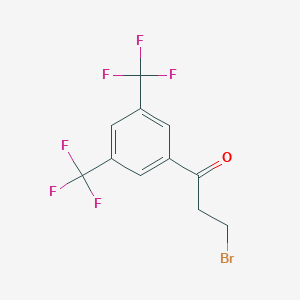
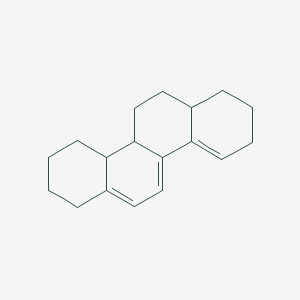
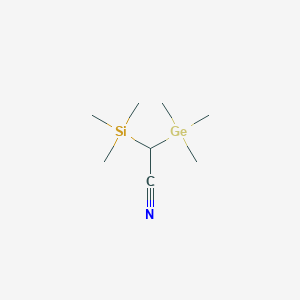

![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)

![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)

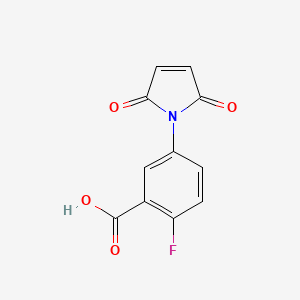
![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B14067688.png)
